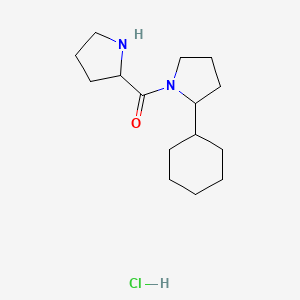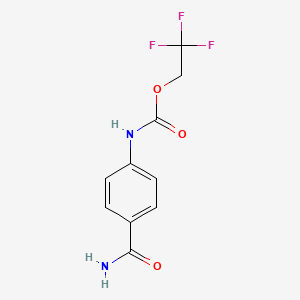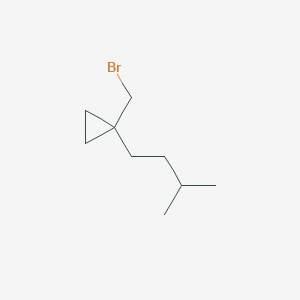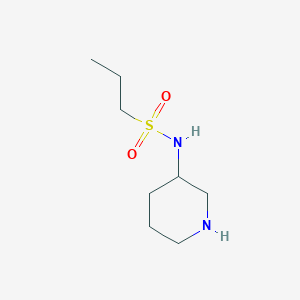![molecular formula C10H10N2O3 B13190174 (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The structure of this compound includes a methoxy group at the 7th position and an acetic acid moiety attached to the 3rd position of the imidazo[1,2-A]pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A common method for synthesizing (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction typically proceeds under mild conditions, making it suitable for large-scale production.
. this method has a lower overall yield due to its multistage nature.
Industrial Production Methods
Industrial production of this compound often utilizes the multicomponent condensation method due to its efficiency and scalability. The use of readily available starting materials and mild reaction conditions makes this method particularly attractive for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-A]pyridine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of (7-Hydroxyimidazo[1,2-A]pyridin-3-YL)acetic acid.
Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-A]pyridin-3-YL)acetic acid derivatives.
Aplicaciones Científicas De Investigación
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid involves its interaction with various molecular targets and pathways. For example, it can block γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its hypnotic and sedative effects. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: A well-known hypnotic drug used to treat insomnia.
Alpidem: Used for its anxiolytic properties.
Uniqueness
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid is unique due to its methoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[1,2-A]pyridine derivatives and contributes to its broad spectrum of biological activities .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-(7-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-8-2-3-12-7(4-10(13)14)6-11-9(12)5-8/h2-3,5-6H,4H2,1H3,(H,13,14) |
Clave InChI |
FNRPSRQYDQSYQR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=C(N2C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)

amine](/img/structure/B13190116.png)
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13190123.png)

![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)


![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)

![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)

